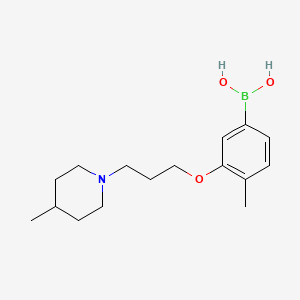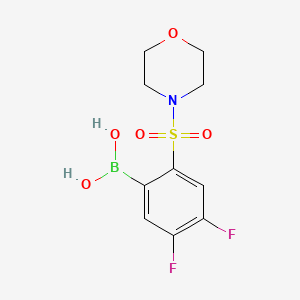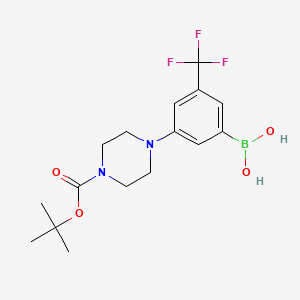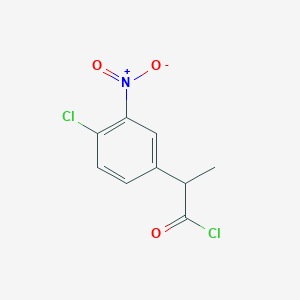![molecular formula C13H16Cl3NO3 B1458581 methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate CAS No. 1424939-65-0](/img/structure/B1458581.png)
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
Overview
Description
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate is a chemical compound with the molecular formula C13H16Cl3NO3 and a molecular weight of 340.63 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine. The reaction is carried out in an amination reactor with stirring and heating to a specific temperature. The reaction typically lasts for 8-10 hours, followed by a 1-2 hour holding period . After the reaction, the product is isolated by distillation under reduced pressure, and the resulting oil layer is washed and extracted with toluene .
Chemical Reactions Analysis
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate can be compared with similar compounds such as:
Prochloraz: An imidazole fungicide with similar structural features.
Metamitron: A triazine herbicide with comparable chemical properties.
Oryzalin: A dinitroaniline herbicide with related applications.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWQXNBQUMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)


![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)




![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)



![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
